molecular formula C14H16FN3O3S B12150309 1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine

1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine

Cat. No.: B12150309
M. Wt: 325.36 g/mol
InChI Key: AKWPWDOWPUZSNY-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-fluorobenzenesulfonyl group and a 5-methyl-1,2,4-oxadiazol-3-yl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be synthesized through various methods, including reductive amination.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine can be compared with other similar compounds, such as:

    1-(3-Chlorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Fluorobenzenesulfonyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine: Similar structure but with an ethyl group instead of a methyl group on the oxadiazole ring.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Properties

Molecular Formula

C14H16FN3O3S

Molecular Weight

325.36 g/mol

IUPAC Name

3-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H16FN3O3S/c1-10-16-14(17-21-10)11-5-7-18(8-6-11)22(19,20)13-4-2-3-12(15)9-13/h2-4,9,11H,5-8H2,1H3

InChI Key

AKWPWDOWPUZSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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